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molecular formula C11H13BrSi B1598272 (3-Bromophenylethynyl)trimethylsilane CAS No. 3989-13-7

(3-Bromophenylethynyl)trimethylsilane

Cat. No. B1598272
M. Wt: 253.21 g/mol
InChI Key: BXXMHQYHYOTTPM-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

To each of 2 one-liter flasks were charged K2CO3 (68 g, 493 mmol), a large magnetic stirbar and MeOH (250 mL). Stirring was begun on both reaction mixtures and once it was satisfied that they were stirring without any problems, 3-bromophenyltrimethylsilylacetylene (12.5 g, 49.3 mmol, 10.5 mL) was added to each reaction vessel and the mixtures were refluxed overnight. The reaction mixtures were filtered and the filter cakes were washed with MeOH. The combined filtrate was concentrated in vacuo, diluted with hexanes, and washed with water twice. The organic layer was concentrated to give a yellow oil. Flash chromatography (SiO2, Hexanes), provided 9.1 g, 50%, of the title compound as a colorless to light yellow oil. 1H NMR 500 MHz (CDCl3) δ 3.08 (s, 1H); 7.16 (t, 1H, J=7.89 Hz); 7.38 (dt, 1H, J=7.77 Hz, 2.44 Hz); 7.44-7.47 (m, 1H); 7.61 (t, 1H, J=1.68 Hz).
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Br:7][C:8]1[CH:9]=[C:10]([C:14]#[C:15][Si](C)(C)C)[CH:11]=[CH:12][CH:13]=1>CO>[Br:7][C:8]1[CH:9]=[C:10]([C:14]#[CH:15])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)C#C[Si](C)(C)C
Step Three
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was begun on both reaction mixtures and once it
ADDITION
Type
ADDITION
Details
was added to each reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
the mixtures were refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
the filter cakes were washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with hexanes
WASH
Type
WASH
Details
washed with water twice
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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